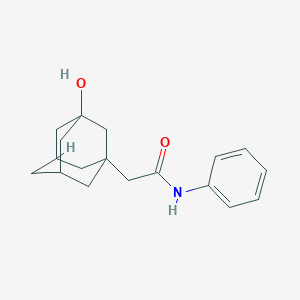

2-(3-hydroxy-1-adamantyl)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-hydroxy-1-adamantyl)-N-phenylacetamide, also known as amantadine, is a synthetic compound with antiviral and antiparkinsonian properties. It was first synthesized in the 1960s and has since been used in the treatment of various medical conditions.

Mécanisme D'action

The mechanism of action of 2-(3-hydroxy-1-adamantyl)-N-phenylacetamide is complex and involves multiple pathways. As an antiviral agent, it inhibits the M2 ion channel protein, which is involved in the release of the viral genome into the host cell. This prevents the virus from replicating and spreading.

As a dopamine agonist, 2-(3-hydroxy-1-adamantyl)-N-phenylacetamide stimulates the release of dopamine in the brain, particularly in the basal ganglia. This improves motor function and reduces the symptoms of Parkinson's disease. Amantadine also has NMDA receptor antagonistic properties, which may contribute to its neuroprotective effects.

Biochemical and Physiological Effects:

Amantadine has a number of biochemical and physiological effects, depending on the dose and duration of treatment. As an antiviral agent, it can reduce the severity and duration of influenza A infections. As a dopamine agonist, it can improve motor function and reduce the symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.

Amantadine also has neuroprotective effects, particularly in the context of traumatic brain injury. It can reduce the risk of secondary brain injury by reducing inflammation and oxidative stress. Amantadine has also been shown to improve cognitive function in patients with traumatic brain injury.

Avantages Et Limitations Des Expériences En Laboratoire

Amantadine has several advantages for lab experiments, including its well-established mechanism of action and its availability as a synthetic compound. It can be easily synthesized and purified, making it a useful tool for studying the effects of dopamine agonists and NMDA receptor antagonists.

However, 2-(3-hydroxy-1-adamantyl)-N-phenylacetamide also has several limitations for lab experiments. Its effects can be dose-dependent and may vary depending on the duration of treatment. It can also have off-target effects, particularly at high doses, which can complicate data interpretation. Additionally, 2-(3-hydroxy-1-adamantyl)-N-phenylacetamide has limited solubility in water, which can make it difficult to administer in certain experimental conditions.

Orientations Futures

For the study of 2-(3-hydroxy-1-adamantyl)-N-phenylacetamide include its potential use in the treatment of other neurological disorders and the development of new analogs with improved pharmacological properties.

Méthodes De Synthèse

Amantadine can be synthesized through a multistep process starting with 1-adamantylamine and phenylacetyl chloride. The reaction involves the formation of an amide bond between the amine and the acid chloride, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the hydroxylation of the adamantane ring with potassium permanganate.

Applications De Recherche Scientifique

Amantadine has been extensively studied for its antiviral properties, particularly against the influenza A virus. It works by interfering with the viral replication process, specifically by inhibiting the M2 ion channel protein. This protein is essential for the release of the viral genome into the host cell, and its inhibition prevents the virus from spreading.

In addition to its antiviral properties, 2-(3-hydroxy-1-adamantyl)-N-phenylacetamide has also been used in the treatment of Parkinson's disease. It acts as a dopamine agonist, stimulating the release of dopamine in the brain and improving motor function. Amantadine has also been studied for its potential use in the treatment of multiple sclerosis, traumatic brain injury, and depression.

Propriétés

IUPAC Name |

2-(3-hydroxy-1-adamantyl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c20-16(19-15-4-2-1-3-5-15)11-17-7-13-6-14(8-17)10-18(21,9-13)12-17/h1-5,13-14,21H,6-12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATADHCRHFKOVPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)CC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-hydroxy-1-adamantyl)-N-phenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol](/img/structure/B7465362.png)

![3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465367.png)

![3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465396.png)

![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7465399.png)

![N-(2-chlorophenyl)-2-[(5-ethylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B7465406.png)

![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7465424.png)

![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465432.png)

![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7465454.png)